molecular formula C23H26F3NO4 B051155 1-[4-(Oxan-2-yloxy)phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine CAS No. 681482-80-4

1-[4-(Oxan-2-yloxy)phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine

Cat. No. B051155
CAS RN: 681482-80-4
M. Wt: 437.5 g/mol
InChI Key: IDJPHWLCQFLSJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Oxan-2-yloxy)phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine, commonly referred to as OTPTP, is a chemical compound used in a wide range of scientific applications. It is an organic compound with a molecular weight of 462.4 g/mol and a chemical formula of C21H20F3NO3. OTPTP is a synthetic compound that is used in the synthesis of various compounds, as well as in the study of various biochemical and physiological processes.

Scientific Research Applications

OTPTP has been used in various scientific research applications, such as the synthesis of various compounds, the study of biochemical and physiological processes, and the study of drug metabolism. OTPTP has been used in the synthesis of various organic compounds, such as 4-hydroxy-3-methoxybenzaldehyde, 2-oxanone, and piperidine. It has also been used to study the metabolism of drugs, such as the metabolism of the anticonvulsant drug phenytoin.

Mechanism of Action

OTPTP has been used in the study of various biochemical and physiological processes. It has been found to act as an inhibitor of the enzyme cytochrome P450 2C19, which is involved in the metabolism of drugs. OTPTP has also been found to act as an inhibitor of the enzyme cytochrome P450 2C8, which is involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
OTPTP has been found to have various biochemical and physiological effects. It has been found to inhibit the enzyme cytochrome P450 2C19, which is involved in the metabolism of drugs. OTPTP has also been found to inhibit the enzyme cytochrome P450 2C8, which is involved in the metabolism of drugs and other compounds. OTPTP has also been found to reduce the activity of the enzyme CYP2C9, which is involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

OTPTP has several advantages and limitations for lab experiments. One advantage is that it is a relatively inexpensive compound and is readily available. Another advantage is that it is a relatively stable compound and is not easily degraded. One limitation is that it is difficult to purify due to its low solubility in water. Additionally, it is difficult to use in large-scale experiments due to its low solubility.

Future Directions

There are several potential future directions for OTPTP. One potential direction is the further study of its biochemical and physiological effects. Additionally, further research could be conducted to investigate its potential applications in drug development and drug metabolism. Another potential direction is the development of new synthesis methods for OTPTP. Additionally, further research could be conducted to investigate its potential applications in the synthesis of other compounds. Finally, further research could be conducted to investigate its potential applications in the study of other biochemical and physiological processes.

properties

IUPAC Name

1-[4-(oxan-2-yloxy)phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F3NO4/c24-23(25,26)31-21-10-8-18(9-11-21)29-20-12-14-27(15-13-20)17-4-6-19(7-5-17)30-22-3-1-2-16-28-22/h4-11,20,22H,1-3,12-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJPHWLCQFLSJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=CC=C(C=C2)N3CCC(CC3)OC4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine

Synthesis routes and methods

Procedure details

A mixture of 4-(4-trifluoromethoxyphenoxy)piperidine (30.3 g, 0.116 mol) prepared in Reference Example 190, 2-(4-bromophenoxy)tetrahydropyran (30 g, 0.116 mol), palladium acetate (1.0 g, 4.64 mmol), BINAP (4.3 g, 6.96 mmol) and cesium carbonate (49 g, 0.151 mol) in toluene (300 ml) was refluxed under a nitrogen atmosphere for 30 hours. Ethyl acetate and water were added to the reaction mixture, which was stirred for a while. The insoluble substances were removed by filtration through Celite, and the filtrate was then extracted with ethyl acetate. The extract was washed with brine, dried over magnesium sulfate, and then filtered. The filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (n-hexane/ethyl acetate=20/1) to afford 1-[4-(tetrahydropyran-2-yloxy)phenyl]-4-(4-trifluoromethoxyphenoxy)piperidine (32.6 g, yield 64%) as a yellow powder.
Quantity
30.3 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
49 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two
Name
Quantity
4.3 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.